Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Intermediates Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride plays a crucial role in the synthesis of pharmaceutical compounds, particularly as an intermediate in the preparation of receptor inhibitors and other biologically active molecules. For instance, its derivatives have been developed for the preparation of potent calcitonin gene-related peptide (CGRP) receptor antagonists through a convergent, stereoselective, and economical synthesis method. This process has been demonstrated on a multikilogram scale, highlighting its significance in pharmaceutical manufacturing (Cann et al., 2012).
Material Science and Crystallography In material science and crystallography, specific derivatives of this compound have been studied for their unique crystalline structures. Research on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride showcases its ability to form cocrystals belonging to the monoclinic system. These studies not only provide insights into the molecular conformation and intermolecular interactions but also have implications for designing materials with specific physical properties (Dega-Szafran et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .
Future Directions
As Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride is a piperidine derivative, it is part of a class of compounds that are important in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .
Properties
IUPAC Name |
piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-11-5-4-8-15(9-11)13(16)17-10-12-6-2-3-7-14-12;/h11-12,14H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLNOYSEFIBYNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)OCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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